N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. It features a benzodioxole ring and a nitrophenyl group, which are common motifs in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Nitration of the Phenyl Ring: The benzodioxole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The nitrated benzodioxole is reacted with acetic anhydride and an amine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Products with oxidized benzodioxole rings.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural motifs.
Medicine: Possible applications in drug development, particularly for its nitrophenyl group which is known for its biological activity.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide would depend on its specific application. Generally, compounds with nitrophenyl groups can act as enzyme inhibitors or interact with biological receptors. The benzodioxole ring might also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both the benzodioxole and nitrophenyl groups, which can confer specific biological activities and chemical reactivity that are distinct from its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-16(8-11-1-4-13(5-2-11)18(20)21)17-9-12-3-6-14-15(7-12)23-10-22-14/h1-7H,8-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAGVSJULVYVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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